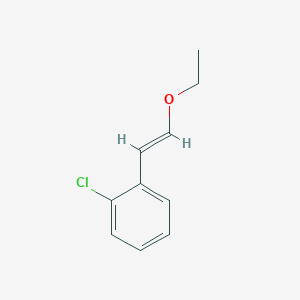

2-(o-Chlorophenyl)-1-ethoxylethylene (cis trans mixture)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(o-Chlorophenyl)-1-ethoxylethylene, a compound with potential significance in chemical synthesis and material science, has been studied across various dimensions including its synthesis, molecular structure, reactivity, and both physical and chemical properties. Its analysis contributes to a deeper understanding of diarylethylenes' functionalities.

Synthesis Analysis

The synthesis of related chlorophenyl compounds often involves photochemical electron-transfer reactions, yielding various cyclic and acyclic products through dimerizations and nucleophilic additions. Such reactions highlight the versatility and complexity of synthesizing specific chlorophenyl derivatives (Mattes & Farid, 1986).

Molecular Structure Analysis

The molecular structure of chlorophenyl derivatives can be determined using techniques like X-ray crystallography. These structures often exhibit unique features such as bifurcated hydrogen bonds and specific geometric conformations that contribute to their reactivity and properties (Ramazani et al., 2019).

Chemical Reactions and Properties

Chlorophenyl ethylenes undergo various chemical reactions, including electron-transfer photooxygenation leading to dioxane formations and other oxygenated products. These reactions underscore the compounds' chemical reactivity and potential for creating complex molecular architectures (Gollnick & Schnatterer, 1984).

Applications De Recherche Scientifique

Environmental Toxicology of Chlorinated Compounds

One study focuses on the toxicological impact of chlorinated compounds like DDT and DDE, highlighting their roles as endocrine disruptors in humans and wildlife. The research discusses the persistence and bioaccumulation of these compounds in the environment, as well as their impact on reproductive and immune systems, and mitochondrial function. This context could be relevant for understanding the environmental and health implications of structurally related chlorophenyl compounds (Burgos-Aceves et al., 2021).

Chemical and Thermal Processes in Waste Incineration

Another study reviews the role of chlorophenols, a group of chemicals including various chlorinated phenyl compounds, in the formation of dioxins during municipal solid waste incineration. It examines the pathways through which chlorophenols are transformed into more toxic compounds, highlighting the environmental and health risks associated with their presence in waste incineration processes (Peng et al., 2016).

Organic Electronic Materials

The development and application of organic electronic materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials, are discussed in a mini-review. This research outlines the progress in enhancing the thermoelectric properties of PEDOT, a conductive polymer, which could provide insights into the potential applications of other organic compounds in electronic devices (Yue & Xu, 2012).

Ethylene and Plant Biology

Research on ethylene, a gaseous plant hormone, and its precursor 1-aminocyclopropane-1-carboxylic acid (ACC), offers insights into the biological roles of small molecules in plant development and stress response. This could be indirectly relevant when considering the biological interactions of various phenyl compounds with living organisms (Van de Poel & Van Der Straeten, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound 2-(o-Chlorophenyl)-1-ethoxylethylene, also known as Clonazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the principal inhibitory neurotransmitter in the human body .

Mode of Action

Clonazepam enhances the responses of GABA receptors . When GABA binds to GABA(a) receptors found in neuron synapses, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors . This interaction results in changes in the neuron’s excitability, leading to its inhibitory effects .

Biochemical Pathways

The primary biochemical pathway affected by Clonazepam is the GABAergic system . By enhancing the responses of GABA receptors, Clonazepam increases the inhibitory effects of GABA on neuronal activity .

Pharmacokinetics

Clonazepam undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor, making Clonazepam vulnerable to pharmacokinetic drug interactions . Sublingual and nasal formulations of Clonazepam are being developed, which produce rapid maximum plasma concentrations with relatively high bioavailability .

Result of Action

The molecular and cellular effects of Clonazepam’s action include the inhibition of neuronal activity, leading to its therapeutic effects in treating various seizures, severe anxiety, and panic disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Clonazepam. For instance, exposure to organochlorine pesticides has been linked to an increased incidence of diseases, suggesting that environmental contamination could potentially influence the efficacy and safety of Clonazepam . Additionally, the persistence of Clonazepam, related to a half-life up to 30 years, leads to its accumulation in the environment and its biomagnification properties in living organisms .

Propriétés

IUPAC Name |

1-chloro-2-[(E)-2-ethoxyethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIKNWXBTFTORN-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6036585 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)